molecular formula C11H22O6 B609259 m-PEG4-CH2-aldehyde CAS No. 1059189-65-9

m-PEG4-CH2-aldehyde

Cat. No.: B609259
CAS No.: 1059189-65-9
M. Wt: 250.29
InChI Key: PERZZOPFAPJECS-UHFFFAOYSA-N
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Description

M-PEG4-CH2-aldehyde is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of this compound is C11H22O6 . Its molecular weight is 250.29 .


Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C11H22O6, and molecular weight 250.29 . It is soluble and should be stored at -20°C .

Scientific Research Applications

Enzymatic Oxidation Studies

m-PEG4-CH2-aldehyde, a derivative of polyethylene glycol (PEG), is involved in enzymatic oxidation studies. Research indicates that alcohol dehydrogenase (ADH) can catalyze the oxidation of PEG homologues. This finding is significant in understanding the metabolic pathways of PEG, especially in cases of PEG poisoning, suggesting ADH inhibitors as potential treatment tools (Herold, Keil, & Bruns, 1989).

Pharmaceutical Nanocarriers

This compound plays a crucial role in the development of pH-sensitive polyethylene glycol-phosphatidylethanolamine (PEG-PE) conjugates. These conjugates form micelles that are highly sensitive to acidic pH, making them suitable for targeted drug delivery in areas of the body with altered pH, such as tumors or damaged tissues (Kale & Torchilin, 2007).

Catalysis in Organic Synthesis

This compound is used in the field of organic synthesis, particularly in the copper-catalyzed A3 coupling reaction. This reaction, involving aldehyde, amine, and alkyne, is facilitated by CuI in PEG, yielding a wide range of propargylamines. The catalyst system exhibits reusability without significant loss of activity, contributing to more sustainable chemical processes (Zhang et al., 2010).

Surface Modification for Biological Applications

This compound is utilized in surface modification techniques to reduce nonspecific interactions with proteins. Grafting of mPEG-aldehyde onto surfaces has shown to prevent unspecific adsorption of various proteins, a crucial aspect in biomedical applications like implant coatings or biosensors (Groll et al., 2005).

Biorecognition and Sensing Surfaces

The chemical functionalization of PEG with aldehyde groups has been explored for creating biorecognition surfaces. By conjugating sugar moieties to the aldehyde group at the distal end of PEG tethered chains, increased recognition ability with lectins was observed, suggesting applications in biosensing and selective biorecognition (Otsuka, Nagasaki, & Kataoka, 2004).

Hydrogel Development for Biomedical Use

In biomedical engineering, this compound contributes to the creation of dynamic, multiresponsive chitosan-based hydrogels. These hydrogels, responsive to biochemical stimuli like pH and amino acids, have potential in controlled release of bioactive molecules, demonstrating their utility in drug delivery systems (Zhang, Tao, Li, & Wei, 2011).

Enzyme Stability Enhancement

This compound is instrumental in improving the stability of enzymes. For example, modifying cellulase with mPEG-ALD enhances its stability and activity in certain ionic liquids, beneficial for industrial applications requiring robust enzymatic processes (Lu et al., 2018).

Protein Modification for Therapeutic Applications

This compound is used in the chemical modification of proteins, altering their properties for therapeutic applications. PEGylation of therapeutic proteins reduces immunoreactivity and prolongs clearance times, improving their biomedical efficacy (Inada et al., 1995).

Safety and Hazards

Safety measures for handling m-PEG4-CH2-aldehyde include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed .

Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O6/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2H,3-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERZZOPFAPJECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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